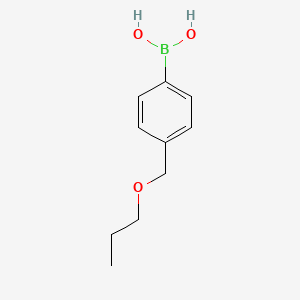

(4-(Propoxymethyl)phenyl)boronic acid

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

[4-(propoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-2-7-14-8-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSZSIRDVBCIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681352 | |

| Record name | [4-(Propoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160061-48-3 | |

| Record name | Boronic acid, [4-(propoxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160061-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Propoxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 4 Propoxymethyl Phenyl Boronic Acid

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. This cycle is generally accepted to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination. The following sections will dissect these steps in the context of (4-(Propoxymethyl)phenyl)boronic acid.

Detailed Analysis of Suzuki-Miyaura Cross-Coupling Mechanisms

The journey of the aryl group from the boronic acid to the final coupled product is a finely orchestrated sequence of events at the palladium center.

The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, typically bearing phosphine (B1218219) ligands (L). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate. The rate of this step is significantly influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.

For the coupling of this compound, the reaction would be initiated by the oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst. The general representation of this step is:

Pd(0)L₂ + Ar-X → Ar-Pd(II)(X)L₂

The choice of the coupling partner (Ar-X) will dictate the initial structure of the palladium(II) complex that will subsequently engage with the boronic acid.

Transmetalation is the crucial step where the organic moiety from the boron atom is transferred to the palladium center. This process is base-activated. The base (e.g., hydroxide (B78521), carbonate, or phosphate) reacts with the boronic acid to form a more nucleophilic boronate species. nih.gov

(4-(Propoxymethyl)phenyl)B(OH)₂ + Base → [(4-(Propoxymethyl)phenyl)B(OH)₃]⁻

This boronate then reacts with the palladium(II) complex formed during oxidative addition. A key intermediate in this step is a species featuring a palladium-oxygen-boron (Pd-O-B) linkage. rsc.org The formation of this linkage facilitates the transfer of the aryl group from boron to palladium.

The propoxymethyl substituent at the para position of the phenyl ring in this compound is an electron-donating group. This electronic effect can influence the transmetalation step. Electron-donating groups on the boronic acid can increase the nucleophilicity of the aryl group, which may facilitate a faster transfer to the electron-deficient palladium(II) center.

A general depiction of the transmetalation involving the boronate is:

Ar-Pd(II)(X)L₂ + [(4-(Propoxymethyl)phenyl)B(OH)₃]⁻ → Ar-Pd(II)-((4-(Propoxymethyl)phenyl))L₂ + [XB(OH)₃]⁻

The formation of pre-transmetalation intermediates with Pd-O-B linkages has been a subject of significant research, with studies identifying both tricoordinate and tetracoordinate boron complexes that can undergo transmetalation. rsc.org

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Ar-Pd(II)-((4-(Propoxymethyl)phenyl))L₂ → Ar-(4-(Propoxymethyl)phenyl) + Pd(0)L₂

For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the palladium center. If they are trans, a trans-to-cis isomerization must occur first. The electronic nature of the ligands and the aryl groups can influence the rate of reductive elimination.

Role of Catalyst and Ligand Design in Suzuki-Miyaura Reactivity

The choice of the palladium catalyst and its associated ligands is critical for the success and efficiency of the Suzuki-Miyaura reaction.

A wide array of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be used as precatalysts. These precatalysts are converted in situ to the active Pd(0) species.

The ligands coordinated to the palladium center play a multifaceted role. They stabilize the palladium catalyst, influence its reactivity, and can control the selectivity of the reaction. For the coupling of this compound, which is an electron-rich boronic acid, a variety of phosphine-based ligands can be employed.

Electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos), have proven to be highly effective in promoting Suzuki-Miyaura couplings, especially with challenging substrates. These ligands can accelerate both the oxidative addition and reductive elimination steps. The steric bulk of the ligands can promote the formation of monoligated Pd(0) species, which are often more reactive in oxidative addition.

The table below illustrates a hypothetical comparison of different ligands on the yield of a Suzuki-Miyaura reaction between 4-bromoanisole (B123540) and this compound, based on general trends observed in the literature.

| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | 2 | 12 | 75 |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 1 | 4 | 92 |

| SPhos | 0.5 | 2 | 98 |

| XPhos | 0.5 | 2 | 97 |

This table is a hypothetical representation to illustrate general ligand effects and does not represent actual experimental data for this specific reaction.

The following table presents a hypothetical substrate scope for the Suzuki-Miyaura coupling of this compound with various aryl bromides, catalyzed by a generic Pd/phosphine system. This illustrates the expected reactivity based on the electronic nature of the coupling partner.

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromoanisole | 4-Methoxy-4'-(propoxymethyl)biphenyl | 95 |

| 4-Bromotoluene | 4-Methyl-4'-(propoxymethyl)biphenyl | 93 |

| Bromobenzene | 4-(Propoxymethyl)biphenyl | 90 |

| 4-Bromobenzonitrile | 4'-Cyano-4-(propoxymethyl)biphenyl | 85 |

| 4-Bromonitrobenzene | 4'-Nitro-4-(propoxymethyl)biphenyl | 82 |

This table is a hypothetical representation to illustrate general reactivity trends and does not represent actual experimental data.

Influence of Base and Solvent Systems in Aqueous and Non-Aqueous Media

The efficacy of Suzuki-Miyaura couplings is profoundly influenced by the choice of base and solvent. These components are crucial for the activation of the boronic acid and for facilitating the key steps of the catalytic cycle, namely the transmetalation step.

The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species. nih.gov In aqueous media, a common mechanism involves the reaction of the boronic acid with a hydroxide ion to form a tetracoordinate boronate anion, [ArB(OH)₃]⁻. This species is more electron-rich and readily transfers its aryl group to the palladium center during transmetalation. The choice of base can therefore significantly impact the reaction rate and yield.

Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). researchgate.net The strength and solubility of the base are critical factors. For instance, in couplings involving sterically hindered substrates, stronger bases like K₃PO₄ are often more effective. For this compound, the propoxymethyl group is not expected to be base-sensitive, allowing for a wide range of bases to be employed.

The solvent system plays a multifaceted role by influencing the solubility of reactants, the stability of the catalyst, and the rate of the reaction. libretexts.org Solvents can modulate the reactivity of the boronic acid and the base. libretexts.org Biphasic systems, often employing a polar aprotic solvent like dioxane or tetrahydrofuran (B95107) (THF) with water, are common. researchgate.netlibretexts.org Water can increase the solubility of the inorganic base and facilitate the formation of the active boronate species. libretexts.org However, the ratio of the organic solvent to water can be critical, as excessive water can lead to catalyst decomposition or undesired side reactions.

For a compound like this compound, which possesses a degree of lipophilicity due to the propyl group, a mixed solvent system would likely be optimal to ensure the solubility of both the boronic acid and the inorganic base. The ether linkage in the propoxymethyl group is generally stable under typical Suzuki-Miyaura conditions.

Table 1: Illustrative Influence of Base and Solvent on Suzuki-Miyaura Coupling of Aryl Boronic Acids (Data is representative of typical Suzuki-Miyaura reactions and not specific to this compound)

| Entry | Aryl Halide | Boronic Acid Analog | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | KOH | H₂O | 100 | 94 |

| 2 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | H₂O | 100 | 83 |

| 3 | 4-Bromoacetophenone | Phenylboronic acid | Cs₂CO₃ | H₂O | 100 | 93 |

| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 60 |

| 5 | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Toluene/Ethanol | Reflux | >95 |

This table illustrates the impact of different bases and solvents on the yield of Suzuki-Miyaura reactions. The optimal conditions can vary significantly depending on the specific substrates.

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound is anticipated to be a viable coupling partner in a range of other palladium-catalyzed reactions.

Stille Coupling Applications

The Stille coupling involves the reaction of an organostannane with an organic electrophile. While boronic acids are not direct substrates in the Stille reaction, the synthesis of the requisite (4-(propoxymethyl)phenyl)stannane could potentially be achieved from the corresponding aryl halide. More relevantly, in some specialized transformations, boronic acids can be used in Stille-type reactions. However, the classic Stille reaction relies on organotin compounds. The general principles of palladium catalysis, such as oxidative addition and reductive elimination, are shared with the Suzuki coupling. organic-chemistry.org

Sonogashira Coupling Adaptations

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes. libretexts.orgwikipedia.org While the standard protocol does not use a boronic acid as the primary coupling partner, variations have been developed. A notable adaptation is the Sonogashira-type coupling of boronic acids with terminal alkynes, often catalyzed by copper organic-chemistry.org or gold rsc.org complexes, or under specific palladium-catalyzed conditions. In such a reaction, this compound would be expected to couple with various terminal alkynes to produce the corresponding arylalkynes. The electronic properties of the propoxymethyl group, being weakly electron-donating, would likely result in efficient coupling.

Chan-Lam Coupling and Related Transformations

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds. beilstein-journals.orgwikipedia.org This reaction typically involves the copper-catalyzed coupling of a boronic acid with an amine or an alcohol. beilstein-journals.org this compound is expected to be an excellent substrate for Chan-Lam couplings. It could be reacted with a wide variety of amines, anilines, amides, and phenols to generate the corresponding N-aryl and O-aryl products. The reaction is often carried out under mild conditions, at room temperature and open to the air, making it a highly practical transformation. beilstein-journals.orgorganic-chemistry.org The propoxymethyl substituent should be well-tolerated under these conditions.

Table 2: Representative Chan-Lam Coupling Reactions with Arylboronic Acids (Data is representative of typical Chan-Lam reactions and not specific to this compound)

| Entry | Nucleophile | Boronic Acid Analog | Catalyst | Solvent | Temperature | Yield (%) |

| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ | CH₂Cl₂ | Room Temp | 93 |

| 2 | Imidazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | CH₂Cl₂ | Room Temp | High |

| 3 | Phenol | Phenylboronic acid | Cu(OAc)₂ | CH₂Cl₂ | Room Temp | 40 |

| 4 | Thiophenol | Phenylboronic acid | CuSO₄ | Ethanol | Room Temp | 88 |

This table demonstrates the versatility of arylboronic acids in forming C-N, C-O, and C-S bonds via Chan-Lam coupling.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms a carbon-carbon bond by reacting a thioester with a boronic acid. nih.govwikipedia.orgsynarchive.com This palladium-catalyzed reaction is mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), and notably proceeds under neutral conditions, avoiding the need for a base. nih.govacs.org this compound would be a suitable nucleophilic partner in this reaction, coupling with various thioesters to produce the corresponding ketones. The mild, base-free conditions make this reaction particularly useful for substrates that are sensitive to basic environments. The reaction is known to tolerate a wide range of functional groups. nih.govwikipedia.org

Carbon-Carbon Bond Formation Beyond Cross-Coupling

While cross-coupling reactions are the most prominent applications of arylboronic acids, they can also participate in other types of carbon-carbon bond-forming reactions. For instance, under certain conditions, arylboronic acids can undergo metal-free coupling reactions. One such example is the reaction with tosylhydrazones, which provides a reductive coupling pathway. rsc.org

Additionally, arylboronic acids can be involved in addition reactions to unsaturated systems. For example, rhodium-catalyzed conjugate addition of arylboronic acids to enones is a well-established method for forming carbon-carbon bonds. The propoxymethylphenyl group from this compound could be introduced at the β-position of an α,β-unsaturated ketone through this methodology.

Another area of application is in the formation of biaryls through oxidative homocoupling. researchgate.netmdpi.com In the presence of a suitable catalyst, such as a palladium salt, and an oxidant, this compound could be expected to couple with itself to form 4,4'-bis(propoxymethyl)biphenyl.

While specific research detailing these non-cross-coupling reactions for this compound is scarce, the general reactivity patterns of arylboronic acids suggest its potential utility in these transformations.

Conjugate Additions

A thorough review of scientific literature did not yield specific studies or documented examples of this compound participating in conjugate addition reactions, such as the Michael addition. While arylboronic acids are known to undergo rhodium-catalyzed or palladium-catalyzed 1,4-additions to α,β-unsaturated carbonyl compounds, specific investigations detailing the reactivity profile and mechanistic pathways for this compound in this context are not publicly available.

Electrophilic Allyl Shifts

There is no specific information available in the reviewed scientific literature concerning the involvement of this compound in electrophilic allyl shifts. This class of reactions, which involves the migration of a boron moiety, has been studied for certain allylic boranes, but specific research detailing the conditions, mechanisms, or outcomes for this compound has not been reported.

Homologation Reactions

Investigations into the use of this compound in homologation reactions, which typically involve the extension of a carbon chain by a single carbon atom, have not been reported in the available scientific literature. Methodologies for the homologation of boronic esters exist, but specific application or study involving the this compound substrate could not be found.

Uncatalyzed Reactions for Alpha-Amino Acid Generation

The uncatalyzed, three-component reaction between a keto-acid, an amine, and a boronic acid to generate alpha-amino acids is a known process in organic chemistry. chemicalbook.com However, a detailed search of scientific databases and literature reveals no specific studies that utilize or characterize the performance of this compound in this particular synthetic application.

Reactivity of the Boronic Acid Moiety

While specific reaction profiles for the sections above are not documented, the inherent reactivity of the boronic acid functional group itself is well-established and applies directly to this compound.

Formation of Boronate Esters with Diols and Polyols

The boronic acid group is a Lewis acid, characterized by a vacant p-orbital on the boron atom. This allows it to readily and reversibly react with nucleophilic diols and polyols to form cyclic boronate esters. nih.gov This condensation reaction is an equilibrium process where water is eliminated. chemicalbook.com

The reaction proceeds by the interaction of the boronic acid, in its trigonal planar form (sp² hybridized), with a diol. In aqueous solutions at appropriate pH levels, the boronic acid can accept a hydroxide ion to form a more nucleophilic, anionic tetrahedral boronate species (sp³ hybridized). nih.govnih.gov This tetrahedral intermediate is more reactive towards diols, facilitating the formation of a stable five- or six-membered cyclic ester. The equilibrium of this reaction is pH-dependent. nih.gov The presence of the electron-donating propoxymethyl group on the phenyl ring is expected to influence the Lewis acidity of the boron center, which in turn affects the equilibrium and rate of ester formation.

| Factor | Description | Impact on this compound |

|---|---|---|

| pH of Solution | Affects the equilibrium between the neutral boronic acid and the more reactive anionic boronate form. nih.gov | Ester formation is favored at pH values near or above the pKa of the boronic acid. |

| pKa of Boronic Acid | The acidity of the boronic acid. Electron-withdrawing groups lower the pKa, while electron-donating groups raise it. nih.gov | The propoxymethyl group is generally considered electron-donating, which would likely result in a higher pKa compared to unsubstituted phenylboronic acid. |

| Diol Structure | The geometry and stereochemistry of the diol, particularly the dihedral angle between the hydroxyl groups, affects the stability of the resulting cyclic ester. | Forms more stable esters with cis-diols on five- or six-membered rings. |

| Solvent | The reaction is typically performed in aqueous or mixed-aqueous solutions, but non-aqueous conditions can be used with a dehydrating agent. chemicalbook.com | Applicable in various solvent systems depending on the diol substrate. |

Reversible Covalent Bonding with Vicinal Diol Groups

A key characteristic of the interaction between boronic acids and diols is its reversible nature. chemicalbook.com The covalent bonds forming the boronate ester can be readily formed and cleaved by changes in the environmental conditions, most notably pH. nih.gov Under acidic conditions, the equilibrium shifts, leading to the hydrolysis of the boronate ester and regeneration of the free boronic acid and the diol.

This pH-mediated reversibility is a cornerstone of the application of boronic acids in sensors and responsive materials. For this compound, this property allows it to act as a potential chemical tool for systems that require dynamic covalent interactions. The stability of the boronate ester formed with a vicinal diol is quantified by a binding or association constant, which is influenced by the factors listed in the table above. This reversible covalent bonding is particularly strong with saccharides and other polyols that present vicinal diol functionalities in a favorable conformation for forming a stable cyclic complex. nih.gov

Dehydration to Boroxines (Trimeric Anhydrides)

The conversion of phenylboronic acids into their corresponding trimeric anhydrides, known as boroxines, is a well-documented and reversible condensation reaction. clockss.orgresearchgate.net This process involves the intermolecular dehydration of three molecules of this compound to form a six-membered ring, 2,4,6-Tris(4-(propoxymethyl)phenyl)boroxine, which features alternating boron and oxygen atoms. The reaction releases three equivalents of water.

The formation of boroxines is understood to be an equilibrium process. While the reaction is typically endothermic, it is entropically driven due to the release of water molecules. researchgate.netnih.gov Consequently, the equilibrium can be shifted toward the boroxine (B1236090) product by removing water from the reaction mixture. Common methods to achieve this include thermal dehydration, often with azeotropic removal of water, or the use of chemical dehydrating agents. nih.gov Simple heating of the boronic acid, sometimes in an anhydrous solvent, is often sufficient to induce condensation. clockss.orgnih.gov Conversely, the hydrolysis of the boroxine back to the boronic acid can be readily achieved by introducing water, highlighting the dynamic nature of this transformation. clockss.orgnih.gov

Studies on various arylboronic acids have shown that electron-donating substituents on the phenyl ring can favor the formation of the boroxine. researchgate.net The propoxymethyl group at the para-position of the subject compound is expected to influence the electronic properties and thus the position of the equilibrium. The stability and kinetics of boroxine formation and hydrolysis are critical factors in the storage and application of boronic acid-based reagents. nih.gov

Table 1: General Conditions for the Dehydration of Phenylboronic Acids

| Method | Reagents/Conditions | Solvent | Reference |

|---|---|---|---|

| Thermal Dehydration | Heating (e.g., 40-100 °C) | None or Anhydrous Solvent (e.g., Toluene, Chloroform) | clockss.orgnih.gov |

| Azeotropic Removal | Heating with Dean-Stark apparatus | Toluene | nih.gov |

| Chemical Dehydration | Drying over P₂O₅ or H₂SO₄ | Anhydrous Solvent | nih.gov |

| Microdroplet Acceleration | Ambient temperature, catalyst-free | Microdroplets (facilitates dehydration at the air-liquid interface) | rsc.org |

Halodeboronation Reactions (Bromination, Chlorination, Iodination)

Halodeboronation is a key transformation of arylboronic acids, enabling the regioselective introduction of a halogen atom onto the aromatic ring in place of the boronic acid moiety. This ipso-substitution reaction is a valuable tool for the synthesis of aryl halides, which are important intermediates in pharmaceuticals and materials science. rsc.org The reaction typically proceeds via an electrophilic substitution mechanism, where an electrophilic halogen source attacks the carbon atom bearing the boron group. The reactivity can be significantly influenced by the choice of halogenating agent, solvent, and the use of catalysts, most notably copper salts. rsc.orgacs.orgacs.org

Bromination and Chlorination

The bromination and chlorination of this compound can be achieved using various electrophilic halogen sources. N-Halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are commonly employed reagents for these transformations. rsc.orgacs.org Research has shown that these reactions can be significantly accelerated by the use of a copper catalyst. For instance, a heterogeneous copper(I) catalyst has been shown to be highly efficient for the chlorodeboronation of various arylboronic acids with NCS in acetonitrile (B52724) at elevated temperatures. rsc.org Metal-free conditions have also been developed; for example, trichloroisocyanuric acid (TCICA) can be used for chlorodeboronation, and tetrabutylammonium (B224687) tribromide (TBATB) has been reported for bromodeboronation. acs.org

Iodination

Iododeboronation is perhaps the most extensively studied of the halodeboronation reactions, partly due to its application in the synthesis of radioiodinated compounds for medical imaging. nih.gov A variety of methods exist, many of which are copper-catalyzed. A common system involves a copper(II) source like copper(II) acetate, a ligand such as 1,10-phenanthroline (B135089) (phen), and an iodide source like sodium iodide (NaI). acs.orgnih.gov The mechanism is proposed to involve transmetalation of the aryl group from boron to the copper center, followed by oxidative steps and reductive elimination to yield the aryl iodide. acs.org Other efficient iodinating agents include N-iodosuccinimide (NIS), often activated by a base or a copper catalyst, and N-iodomorpholinium iodide (NIMI), which is generated in situ and used with a catalytic amount of copper iodide. acs.orgrsc.org

Table 2: Representative Conditions for Halodeboronation of Arylboronic Acids

| Reaction | Halogen Source | Catalyst/Additive | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | MCM-41-L-proline-CuCl (10 mol%) | Acetonitrile | 80 °C | rsc.org |

| Bromination | N-Bromosuccinimide (NBS) | MCM-41-L-proline-CuBr (10 mol%) | Acetonitrile | 80 °C | rsc.org |

| Iodination | Sodium Iodide (NaI) | [Cu(OAc)(phen)₂]OAc (1-2 mol%) | - | Room Temp | nih.gov |

| Iodination | N-Iodosuccinimide (NIS) | Potassium Acetate (KOAc) (20 mol%) | - | 100 °C | acs.orgresearchgate.net |

| Iodination | Iodine (I₂) / Morpholine (forms NIMI in situ) | Copper(I) Iodide (CuI) (catalytic) | - | Mild Conditions | rsc.org |

Advanced Applications of 4 Propoxymethyl Phenyl Boronic Acid in Modern Chemical Synthesis and Materials Science

As Building Blocks and Intermediates in Complex Molecule Synthesis

Organoboron compounds, particularly arylboronic acids, are foundational intermediates in organic chemistry. nih.gov Their stability, low toxicity, and ease of handling make them indispensable reagents for constructing complex molecular architectures. fujifilm.com (4-(Propoxymethyl)phenyl)boronic acid serves as a prime example, offering a reactive handle for carbon-carbon bond formation and a modifiable side chain for further diversification.

Diversification Strategies Using Boronic Acid Derivatives

The synthetic utility of this compound is rooted in the diverse reactions of the boronic acid group. These reactions allow for the creation of a wide array of derivatives, each with unique properties and potential applications. One of the most common methods for synthesizing arylboronic acids involves the reaction of an arylmetal intermediate (formed via a Grignard reagent or lithium-halogen exchange) with a borate (B1201080) ester, followed by hydrolysis. nih.gov Once formed, the boronic acid can be further transformed.

Key diversification strategies include:

Esterification: Boronic acids readily and reversibly react with diols and alcohols to form boronate esters. wikipedia.org This reaction is not only central to their role in supramolecular chemistry but also serves as a common protecting group strategy in multi-step syntheses.

Halodeboronation: The boronic acid group can be replaced by a halogen (e.g., bromine, chlorine, iodine) through reaction with the corresponding aqueous halogen, providing a route to halogenated aromatic compounds. wikipedia.org

Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond by coupling the boronic acid with amines, phenols, or thiols. This provides an efficient pathway to synthesize aryl amines, ethers, and thioethers.

Side-Chain Modification: The propoxymethyl group itself can be a point of diversification. While the ether linkage is generally stable, it can be cleaved or modified under specific conditions to introduce other functional groups, altering the compound's solubility, polarity, or biological activity. The presence of this group enhances solubility in organic solvents, which can be advantageous in various reaction setups. cymitquimica.comresearchgate.net

Below is a table summarizing key diversification reactions for phenylboronic acids, which are applicable to this compound.

| Reaction Name | Reagents | Product Type | Key Feature |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Pd Catalyst, Base | Biaryls, Phenyl Alkenes | Forms new C-C bonds; highly versatile and functional group tolerant. fujifilm.comwikipedia.org |

| Chan-Lam Coupling | Amine/Alcohol/Thiol, Cu Catalyst, O₂ | Aryl Amines/Ethers/Thioethers | Forms C-N, C-O, or C-S bonds. |

| Esterification | Diol (e.g., Pinacol) | Boronate Ester | Reversible reaction; used for protection or in sensor design. wikipedia.org |

| Halodeboronation | Aqueous Br₂, Cl₂, or I₂ | Aryl Halide | Replaces the boronic acid group with a halogen. wikipedia.org |

Role in Synthesis of Polyolefins and Substituted Biaryls

The synthesis of substituted biaryls is perhaps the most prominent application of phenylboronic acids, achieved through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. fujifilm.com In this palladium-catalyzed process, this compound serves as the source of the (4-(propoxymethyl)phenyl) moiety, which is coupled with an organohalide to form a new carbon-carbon bond. This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis for creating complex molecules, including pharmaceuticals and advanced materials. fujifilm.com

In the realm of polymer chemistry, boronic acid-functionalized monomers are used to synthesize functional polyolefins. cmu.edu Borane-containing monomers can be copolymerized with α-olefins using metallocene catalysts. cmu.edu For instance, 4-vinylphenylboronic acid (VPBA) has been copolymerized with various methacrylates to create thermo- and pH-responsive polymers. researchgate.netresearchgate.net The boronic acid group within the polymer chain provides a reactive site for further modification or for introducing specific functionalities, such as glucose sensitivity. researchgate.net While direct copolymerization of this compound itself into polyolefins is less commonly documented, the principle of using borane (B79455) monomers demonstrates a clear pathway for its potential integration to create polyolefins with tailored properties derived from the propoxymethyl side chain.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent or reversible covalent bonds. Boronic acids have become central to this field due to their unique ability to form reversible covalent bonds with diols. nih.govmsu.edu This interaction is the foundation for their use in creating complex, self-assembling, and responsive systems.

Molecular Recognition Systems

The ability of boronic acids to bind selectively with molecules containing 1,2- or 1,3-diol functionalities makes them excellent candidates for molecular recognition systems. nih.govnih.gov This interaction is particularly significant for the detection and binding of saccharides (sugars), which are rich in diol motifs. researchgate.net this compound can act as a chemical receptor, forming a five- or six-membered boronate ester ring upon interaction with a diol. nih.gov This binding event can be designed to produce a detectable signal, such as a change in fluorescence or color, forming the basis of a sensor. nih.govrsc.org The specificity of the interaction can be tuned by modifying the structure of the boronic acid, allowing for the design of receptors that can distinguish between different saccharides. nih.gov

| Target Analyte | Interaction Principle | Application |

| Saccharides (e.g., Glucose, Fructose) | Reversible formation of boronate esters with cis-diol groups. researchgate.net | Fluorescent or colorimetric sensors for sugar detection. nih.gov |

| Glycoproteins | Binding to the saccharide portions of the protein. | Enrichment and detection of specific proteins. mdpi.com |

| Catechols (e.g., Dopamine) | Strong binding affinity with the catechol's diol group. | Neurotransmitter sensing. nih.gov |

| Nucleic Acids (RNA) | Interaction with the ribose sugar's 2',3'-diol. | RNA recognition and potential therapeutic applications. researchgate.net |

Dynamic Covalent Chemistry in Self-Assembly Processes

The reversible nature of the boronate ester bond is a prime example of dynamic covalent chemistry (DCC). nih.gov DCC utilizes reversible reactions to form stable, yet adaptable, molecular structures. This allows for the "proofreading" and correction of errors during the formation of a desired supramolecular assembly, leading to a thermodynamically stable product. msu.edu

This compound can be used as a monomer in self-assembly processes. For example, when combined with molecules containing multiple diol groups (or vice versa), it can form polymers and networks linked by boronate ester bonds. msu.edu These self-assembled structures can range from simple macrocycles to complex, ordered architectures like covalent organic frameworks (COFs). nih.gov The dynamic nature of the linkages allows these materials to be disassembled and reassembled in response to external stimuli, a key feature of "smart" materials. msu.edu

Development of Stimuli-Responsive Materials (e.g., Smart Gels, Chemosensors)

The formation and hydrolysis of boronate esters are highly sensitive to pH. The boronic acid is in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The tetrahedral form binds more strongly to diols. nih.govmdpi.com This equilibrium is pH-dependent, with the anionic form being favored at pH values near or above the pKa of the boronic acid. nih.govmdpi.com This property is harnessed to create stimuli-responsive materials.

Smart Gels (Hydrogels): Hydrogels are cross-linked polymer networks that can absorb large amounts of water. When polymers functionalized with this compound are cross-linked with diol-containing polymers (like polyvinyl alcohol, PVA), they form hydrogels. mdpi.comrsc.org These gels are pH-responsive; a change in pH alters the strength of the boronate ester cross-links, causing the gel to swell or shrink. rsc.orgnih.gov Such materials have applications in drug delivery, where a drug can be released in the acidic microenvironment of a tumor. nih.gov The dynamic nature of these cross-links can also impart self-healing properties to the gel. nih.gov

Chemosensors: Chemosensors based on boronic acids are designed to detect specific analytes, most notably sugars and other diols. nih.govmdpi.com A common design involves linking a boronic acid receptor to a fluorophore. In the absence of the target analyte, the system has a certain fluorescence. When the analyte binds to the boronic acid, the resulting boronate ester formation alters the electronic properties of the system, causing a change in the fluorescence signal (either quenching or enhancement). rsc.orgrsc.org This provides a direct, measurable output for the presence and concentration of the target molecule. nih.gov

Supramolecular Catalysis Applications

Supramolecular catalysis leverages non-covalent interactions—such as hydrogen bonding, hydrophobic forces, and molecular recognition—to achieve catalytic activity, often mimicking complex enzymatic systems. wikipedia.org Boronic acids, including this compound, are valuable components in the design of supramolecular catalysts due to the unique properties of the boronic acid moiety. youtube.com This functional group can act as both a strong hydrogen bond donor and, upon formation of the boronate anion, a hydrogen bond acceptor. youtube.com

The primary mechanism involves the reversible covalent binding of the boronic acid to diols, amino acids, or other molecules with vicinal Lewis base donors. jeeadv.ac.in This binding event within a larger supramolecular assembly can pre-organize substrates, stabilize transition states, and create a specific microenvironment to accelerate a chemical reaction, akin to an enzyme's active site. wikipedia.orgyoutube.com

For this compound, the propoxymethyl group at the para-position introduces additional complexity and potential functionality. The ether oxygen atom within the propoxymethyl group can act as a hydrogen bond acceptor, potentially influencing the formation of extended supramolecular networks. Furthermore, the flexible and lipophilic propyl chain can participate in hydrophobic or van der Waals interactions, which can be crucial for substrate binding and recognition within a catalytic pocket. These features make this compound a candidate for constructing host-guest systems where the catalyst encapsulates a substrate to perform a specific transformation.

Roles in Catalysis

This compound, as a member of the arylboronic acid family, is increasingly recognized for its role as an organocatalyst. rsc.org Beyond its traditional use as a reagent in cross-coupling reactions, its ability to act as a mild Lewis acid catalyst opens up applications in a variety of organic transformations. This catalytic activity stems from the unique electronic properties of the boron atom, which can be modulated by substituents on the aromatic ring. nih.gov The primary catalytic function of boronic acids is the activation of hydroxyl-containing functional groups under mild conditions. rsc.org

Boronic Acid Catalysis (BAC)

Boronic Acid Catalysis (BAC) is a field centered on the use of boronic acids to catalyze organic reactions. rsc.org This catalytic approach is valued for its mild reaction conditions and high atom economy, as it often avoids the need for stoichiometric activating agents that generate wasteful byproducts. rsc.org BAC exploits the ability of the boronic acid group to form reversible covalent bonds with hydroxyl groups, leading to two main modes of activation: electrophilic and nucleophilic. rsc.orgnumberanalytics.com

Lewis Acidic Properties of Boronic Acids

The catalytic activity of this compound is fundamentally rooted in the Lewis acidic nature of its boron atom. A boronic acid possesses a trigonal planar boron center with an sp² hybridization and a vacant p-orbital. nih.gov This electron-deficient p-orbital makes the boron atom a Lewis acid, capable of accepting a pair of electrons from a Lewis base, such as the oxygen atom of a hydroxyl group or a water molecule. jeeadv.ac.innih.gov

In aqueous or protic media, a boronic acid exists in equilibrium with its corresponding tetrahedral boronate anion, ArB(OH)₃⁻. nih.govlibretexts.org The propensity to form this boronate species is a direct measure of the boronic acid's Lewis acidity, which is quantified by its pKa value. jeeadv.ac.in

The Lewis acidity is highly sensitive to the electronic effects of substituents on the aryl ring. nih.govlumenlearning.com Electron-withdrawing groups (EWGs) increase Lewis acidity (lower pKa), while electron-donating groups (EDGs) decrease it (higher pKa). The 4-(propoxymethyl) group (-CH₂OCH₂CH₂CH₃) on the subject compound is generally considered to be weakly electron-donating due to the inductive effect of the alkyl chain and the ether linkage. libretexts.orgyoutube.com Its effect would be less pronounced than a strongly donating group like an amino or methoxy (B1213986) group. The expected influence of this substituent on Lewis acidity can be contextualized by comparing the pKa values of other para-substituted phenylboronic acids.

Table 1: pKa Values of Selected para-Substituted Phenylboronic Acids

This table illustrates the impact of different para-substituents on the Lewis acidity of the boronic acid group. Electron-donating groups increase the pKa, making the compound less acidic, while electron-withdrawing groups decrease the pKa, making it more acidic.

| Substituent (p-X) | Hammett Constant (σp) | pKa | Electronic Effect |

| -OCH₃ | -0.27 | 9.15 | Electron-Donating |

| -CH₃ | -0.17 | 9.03 | Electron-Donating |

| -H | 0.00 | 8.83 nih.gov | Reference |

| -Cl | +0.23 | 8.55 | Electron-Withdrawing |

| -CN | +0.66 | 8.13 | Electron-Withdrawing |

| -NO₂ | +0.78 | 7.89 | Electron-Withdrawing |

Note: Data compiled from various sources illustrating general trends. The Hammett constant for the propoxymethyl group is not widely tabulated but is expected to be slightly negative or near zero.

Brønsted Acidic Nature of Boron-Containing Heterocycles

While arylboronic acids like this compound are properly defined as Lewis acids, they are generally not Brønsted acids (proton donors) in their native form. libretexts.org Computational studies have shown that the simple heterolytic dissociation of a proton from the hydroxyl group is energetically unfavorable. youtube.com

However, under certain conditions, boronic acids can be precursors to species that exhibit Brønsted acidity. When a boronic acid reacts with specific bifunctional molecules, such as hexafluoroisopropanol (HFIP), it can form a covalent adduct. utexas.edu This newly formed boron-containing heterocycle can be a significantly stronger Brønsted acid than the parent boronic acid. utexas.edu Similarly, certain hemiboronic heterocycles have been studied, and while they are also shown to behave as Lewis acids in aqueous solutions, their properties can be finely tuned. acs.org Therefore, while this compound itself is not a Brønsted acid, it can serve as a component in generating a catalytic system that functions via Brønsted acid catalysis. utexas.edu

Catalytic Activation of Hydroxyl Functional Groups

A cornerstone of boronic acid catalysis is the activation of hydroxyl functional groups. rsc.org Boronic acids react reversibly with alcohols, diols, and carboxylic acids to form boronate esters. nih.gov This process is key to their catalytic function.

In the case of activating a carboxylic acid, for example, the boronic acid condenses with the carboxylic acid to form an acyloxyboronate intermediate. This intermediate is more electrophilic than the original carboxylic acid, activating it toward nucleophilic attack by an amine to form an amide. rsc.org Similarly, alcohols can be activated through the formation of boronate esters, which can facilitate the formation of a carbocation intermediate that is susceptible to attack by various nucleophiles. rsc.org This mode of activation is mild and circumvents the harsher conditions or multi-step procedures often required with traditional activating agents. rsc.org The propoxymethyl substituent on this compound would primarily influence the rate of boronate ester formation and the stability of the catalytic intermediates through its electronic and steric profile.

Applications in Dehydration Reactions

The activation of hydroxyl groups by boronic acids makes them effective catalysts for various dehydration (or condensation) reactions, where a molecule of water is eliminated. A prominent application is the direct synthesis of amides from carboxylic acids and amines. nih.gov

In this process, the boronic acid catalyst facilitates the removal of water, driving the equilibrium toward the amide product. This method is particularly valuable as it provides a more sustainable alternative to many traditional amidation protocols that rely on stoichiometric coupling reagents. nih.gov Arylboronic acids can be used alone or in cooperative catalytic systems, for instance with a nucleophilic base like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), to enhance efficiency. nih.gov

Table 2: Representative Arylboronic Acid-Catalyzed Amide Synthesis

This table shows examples of a dehydration reaction where an arylboronic acid, often in conjunction with a co-catalyst, is used to form an amide bond between a carboxylic acid and an amine.

| Carboxylic Acid | Amine | Boronic Acid Catalyst | Co-catalyst | Yield (%) |

| 2-Phenylpropanoic Acid | Benzylamine | 3,4,5-Trifluorophenylboronic acid | DMAPO | 92 nih.gov |

| Benzoic Acid | Benzylamine | Phenylboronic acid | DMAPO | 78 nih.gov |

| Phenylacetic Acid | Benzylamine | Tris(pentafluorophenyl)borane | None | 90 |

| Cyclohexanecarboxylic Acid | Benzylamine | 3,5-Bis(trifluoromethyl)phenylboronic acid | DMAPO | 90 nih.gov |

Note: These examples use various substituted phenylboronic acids to illustrate the general applicability of the catalyst class. The specific efficiency of this compound would depend on the reaction conditions and substrates.

Beyond amide synthesis, boronic acid catalysis is also applied to other dehydration reactions, such as the formation of ethers from alcohols. jeeadv.ac.in In these reactions, the boronic acid activates an alcohol to form a carbocationic intermediate, which is then trapped by a second alcohol molecule to yield an ether. nih.gov

Hybrid Catalysis Systems Involving Boronic Acids

Hybrid catalysis, which merges two or more different catalytic modes (e.g., organocatalysis and metal catalysis), is a rapidly advancing field. Boronic acids are ideal components for such systems due to their dual functionality. They can act as catalysts themselves or as essential ligands and transmetalation reagents in transition metal-catalyzed cycles. rsc.org

A primary example is the Suzuki-Miyaura cross-coupling reaction, where a palladium catalyst facilitates the coupling of an organic halide with an organoboron compound, such as this compound. rsc.org The boronic acid's role is to transfer its organic group (the (4-(propoxymethyl)phenyl) moiety) to the palladium center in a key step known as transmetalation. While this is a stoichiometric use of the boronic acid as a reagent, it exemplifies the compound's critical role in hybrid metal-organometallic systems. researchgate.netresearchgate.net

More advanced hybrid systems involve using a boronic acid as both a directing group and a component of a larger catalytic system. For example, boronic acids have been combined with palladium catalysts for the regioselective O-allylation of carbohydrates. researchgate.net In these systems, the boronic acid reversibly binds to a diol on the carbohydrate, directing the metal catalyst to a specific hydroxyl group. Although this compound has not been specifically reported in such a system, its fundamental ability to bind diols makes it a potential candidate for similar applications in hybrid catalysis. frontiersin.org

Emerging Research Directions and Future Prospects for 4 Propoxymethyl Phenyl Boronic Acid Chemistry

Development of Novel Boronic Acid Catalysts

The field of organocatalysis has seen a significant rise in the use of boronic acids, which can activate hydroxyl groups and facilitate a variety of chemical transformations. rsc.org Boronic acids function as Lewis acid catalysts, forming reversible covalent bonds with hydroxy groups to enable both electrophilic and nucleophilic activation modes. rsc.org This catalytic action is effective for reactions such as the formation of amides from carboxylic acids and amines, as well as for promoting cycloadditions and conjugate additions. rsc.org

The development of novel catalysts based on the (4-(Propoxymethyl)phenyl)boronic acid scaffold is a promising research avenue. The propoxymethyl group, by enhancing solubility in organic solvents, may allow this catalyst to be employed in a wider range of reaction media compared to simpler arylboronic acids. cymitquimica.com This could improve reaction kinetics and yields, particularly in transformations involving nonpolar substrates. Furthermore, strategic placement of other substituents on the phenyl ring could modulate the electronic properties of the boron center. For instance, incorporating an ortho-imidazolyl substituent can lead to internal coordination with the boronic acid, creating zwitterionic complexes that can mimic the activation capabilities of borinic acid systems with lower catalyst loading. nih.gov

Future research could focus on leveraging the ether oxygen in the propoxymethyl group to act as a coordinating site, potentially influencing the stereoselectivity or reactivity of the catalytic cycle. This could lead to the design of bifunctional catalysts where the boronic acid provides the primary catalytic activation and the side chain assists in substrate orientation or transition state stabilization.

Advanced Applications in Dynamic Covalent and Supramolecular Systems

Dynamic covalent chemistry (DCvC) utilizes reversible reactions to create adaptable and stimuli-responsive materials. nih.gov The reaction between boronic acids and diols to form boronate esters is a cornerstone of DCvC due to its reversibility under specific pH, temperature, or competitive binding conditions. nih.govnih.gov This dynamic nature has been exploited to construct a wide array of functional systems, including hydrogels for drug delivery, self-healing materials, and supramolecular assemblies like micelles and cages. nih.govfrontiersin.orgrsc.org

This compound is an excellent candidate for integration into these advanced systems. Its ability to form reversible complexes with diols is a key characteristic of boronic acids. cymitquimica.com The propoxymethyl side chain can be used to fine-tune the amphiphilicity of the molecule, influencing its self-assembly behavior in aqueous or mixed-solvent systems. For example, in the formation of supramolecular nanomicelles for targeted drug delivery, the hydrophobic nature of the propoxymethyl group could be used to control the size and stability of the micellar core. nih.gov

Recent work has demonstrated the creation of injectable hydrogels by cross-linking boronic acid-functionalized polymers with plant-derived polyphenols, which are rich in diol functionalities. nih.govrsc.org Using a derivative like this compound could modify the mechanical properties and degradation kinetics of such hydrogels. The dynamic nature of the boronate ester linkage allows for the creation of materials that can be reprocessed or exhibit stress relaxation, leading to applications in smart, reconfigurable network systems. frontiersin.org

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of boronic acids and their derivatives is increasingly benefiting from the adoption of flow chemistry and other sustainable practices. Traditional batch synthesis of arylboronic acids, such as through the reaction of Grignard reagents with borate (B1201080) esters, often results in low yields. nih.gov Flow chemistry offers significant advantages by enabling precise control over reaction parameters like temperature, pressure, and mixing, which can suppress side reactions and improve product yields. nih.gov

For instance, the synthesis of phenylboronic acids via bromine-lithium exchange reactions can be optimized in a flow reactor, which effectively minimizes protonation and butylation side reactions, thereby prioritizing the desired borylation. nih.gov Applying this methodology to the production of this compound would represent a significant step towards a more atom-economical and sustainable manufacturing process.

The integration of flow chemistry aligns with the principles of green chemistry by reducing waste, minimizing energy consumption, and often allowing for safer operation at smaller scales with higher throughput. As the demand for functionalized boronic acids grows, these advanced manufacturing techniques will be crucial for producing compounds like this compound efficiently and with minimal environmental impact.

Exploration of New Reactivity Modes and Synthetic Transformations

While this compound is a valuable intermediate for well-established reactions like the Suzuki-Miyaura cross-coupling, emerging research is uncovering new modes of reactivity for boronic acids. cymitquimica.comnih.gov Beyond their role as reagents, they are being explored as catalysts for a variety of organic transformations. For example, phenylboronic acid has been shown to be an effective catalyst for multicomponent reactions, including the Biginelli and Hantzsch reactions, and for the synthesis of complex heterocyclic systems like perimidines. nih.govzenodo.org

Boronic acid-mediated carbocation formation is another novel reactivity mode, which has been used in the dimerization of allylic alcohols and in selective Friedel-Crafts-type reactions. nih.gov The this compound scaffold could be adapted for these new transformations. The ether linkage in the propoxymethyl side chain presents an interesting feature; under specific catalytic conditions, it could potentially be cleaved to unmask a hydroxymethyl group, enabling its use in tandem or post-synthetic modification strategies. This would add another layer of synthetic versatility to the molecule.

Further research into the reactivity of the C-B bond itself, beyond transmetalation, could also yield new synthetic methodologies. The unique electronic properties of boron allow it to mediate transformations that are not accessible with other reagents, opening doors to novel bond-forming strategies. nih.gov

Design of Highly Functionalized Boronic Acid Derivatives for Specific Research Endeavors

The functionalization of the phenylboronic acid core is a powerful strategy for tuning its chemical and physical properties for specific applications. By introducing various substituents onto the aromatic ring, researchers can modulate parameters such as Lewis acidity, pKa, solubility, and binding affinity. nih.govnih.gov This tailored design approach has led to the development of boronic acid derivatives for use as sensors, in affinity chromatography, and as targeted therapeutic agents. nih.govnih.govnih.gov

The synthesis of derivatives of this compound could follow established methods. For example, starting from a corresponding nitro- or amino-phenyl precursor allows for a wide range of subsequent modifications. google.com The introduction of electron-withdrawing groups, such as sulfonyl or nitro groups, is known to decrease the pKa of the boronic acid, which is critical for applications like boronate affinity chromatography that must operate at or near physiological pH. nih.gov

Conversely, adding fluorescent tags or other reporter groups could transform this compound into a molecular sensor. The propoxymethyl tail could enhance its solubility in biological media or help anchor it within lipid membranes, while the boronic acid moiety could bind to specific analytes like saccharides or glycoproteins, resulting in a detectable signal change. nih.govnih.gov The design of such highly specialized molecules, built upon the versatile this compound framework, represents a key direction for future research.

Table of Referenced pKa Values for Substituted Phenylboronic Acids

| Compound | Substituent | pKa |

| Phenylboronic acid | -H | 8.8 |

| 4-(N-allylsulfamoyl)-phenylboronic acid | 4-SO₂NHCH₂CH=CH₂ | 7.4 |

| 4-(3-butenesulfonyl)-phenylboronic acid | 4-SO₂CH₂CH₂CH=CH₂ | 7.1 |

| 4-carboxyphenylboronic acid | 4-COOH | ~8.0 |

| 3-acetamidophenylboronic acid | 3-NHCOCH₃ | 8.5 |

| 2-formylphenyl boronic acid | 2-CHO | 7.5 |

This table, compiled from literature data, illustrates how substituents significantly alter the pKa of the boronic acid group, a critical factor in designing derivatives for specific pH-dependent applications. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing (4-(Propoxymethyl)phenyl)boronic acid derivatives, and how are reaction conditions optimized?

Methodological Answer : Derivatives of this compound are typically synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of phenylboronic acid precursors. For example:

- Substituent Introduction : Reacting 4-(hydroxymethyl)phenyl boronic acid with propyl bromide under basic conditions yields the propoxymethyl derivative. Reaction optimization involves adjusting stoichiometry (e.g., 1.0 mmol boronic acid) and solvent systems (e.g., DMSO or MeOH) to improve yields (73–85%) .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., triphenylphosphine) enhance coupling efficiency. Microwave-assisted heating may reduce reaction time .

Q. Table 1: Synthesis Yields for Boronic Acid Derivatives

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example:

- ¹H NMR : Aromatic protons appear as doublets (e.g., δ 7.99–8.10 ppm for acetyl derivatives), while propoxymethyl protons resonate at δ 4.67 ppm (singlet, -CH₂-O-) .

- ¹³C NMR : Boron-bound carbons show upfield shifts (e.g., δ 167.10 ppm for acetyl derivatives) .

- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., C₁₄H₂₃BO₃ for octyloxy derivatives) .

Q. Table 2: Representative NMR Data

Advanced Research Questions

Q. How do electronic properties of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Acetyl or methoxycarbonyl substituents increase boronic acid electrophilicity, accelerating Suzuki coupling with aryl halides. For example, 4-(methoxycarbonyl)phenyl boronic acid reacts with aryl iodides at 80°C with Pd(OAc)₂, yielding biaryls (62% yield) .

- Steric Effects : Bulky substituents (e.g., octyloxy) reduce coupling efficiency due to hindered catalyst access .

Q. What role does this compound play in enzyme inhibition studies?

Methodological Answer : Boronic acids inhibit enzymes via covalent or non-covalent interactions:

- Autotaxin Inhibition : Boronic acid derivatives bind the active-site threonine of autotaxin, achieving IC₅₀ values as low as 6 nM. Structural optimization involves introducing fluorobenzyl groups to enhance hydrogen bonding .

- HIV-1 Protease Inhibition : Phenylboronic acid derivatives form short hydrogen bonds (O···O = 2.2 Å) with catalytic aspartate residues, improving affinity 20-fold over non-boronic analogs .

Q. Table 3: Inhibitory Potency of Boronic Acid Derivatives

Q. How is this compound utilized in single-molecule conductance studies?

Methodological Answer :

- Conductance Measurements : 4-(Methylthio)phenyl boronic acid forms self-assembled monolayers on gold electrodes. Conductance histograms (2D) reveal quantized electron transport under varying voltages (100–200 mV). Oxidative coupling at 200 mV enhances junction stability .

- Application : These studies inform molecular electronics design, such as graphene functionalization for biosensors .

Q. What strategies improve the selectivity of boronic acid-based fluorescent sensors for glucose detection?

Methodological Answer :

- Carbon Dot Functionalization : Hydrothermal synthesis using phenylboronic acid precursors creates glucose-responsive carbon dots (C-dots). Selectivity is achieved by tuning surface inertness to resist biomolecule interference (e.g., 9–900 µM detection range in serum) .

- Competitive Binding : Glucose displaces fluorescent dyes (e.g., Alizarin Red S) from boronic acid receptors, enabling ratiometric sensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.